molecular formula C22H23FN4O2 B2531436 N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251631-56-7

N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2531436
CAS No.: 1251631-56-7
M. Wt: 394.45
InChI Key: OKIBOMXKMGLJBD-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

Compounds similar to N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized for their potential antibacterial activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).

Structural Analysis for Metabolic Stability

Compounds with a similar structure have been evaluated for improving metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the query, has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011).

Synthesis and Antimicrobial Activity

Similar compounds have been synthesized and evaluated for antimicrobial activity. For example, N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives showed activity against various microbial strains (Anuse et al., 2019).

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally related to this compound have been synthesized and evaluated for their potential in inhibiting Src kinase, which is significant for anticancer activities (Fallah-Tafti et al., 2011).

Antimicrobial Nano-Materials

Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have been investigated for their antimicrobial activities and cytotoxic properties, indicating potential use in nano-materials with antimicrobial properties (Mokhtari & Pourabdollah, 2013).

Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor

Similar compounds have been identified as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

DNA/BSA Binding Studies

Derivatives of this compound have been synthesized and studied for their binding interactions with DNA and BSA (bovine serum albumin), indicating potential applications in biochemical studies (Raj, 2020).

Properties

IUPAC Name

N-benzyl-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-19-8-4-7-18(13-19)21-25-22(29-26-21)17-9-11-27(12-10-17)15-20(28)24-14-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIBOMXKMGLJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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